Ethyl 4-ethoxy-4-iminobutanoate
Description
Ethyl 4-ethoxy-4-iminobutanoate (C₈H₁₅NO₃) is an imine-containing ester with a molecular structure characterized by an ethoxy group (-OCH₂CH₃) and an imino group (=NH) at the 4-position of the butanoate backbone . Its SMILES representation is CCOC(=N)CCC(=O)OCC, and its InChIKey is XUPUEDDHOLTGNC-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 4-ethoxy-4-iminobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(9)5-6-8(10)12-4-2/h9H,3-6H2,1-2H3 |
InChI Key |
XUPUEDDHOLTGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-4-iminobutanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4-aminobutanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-4-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 4-oxo-4-ethoxybutanoate, while reduction can produce ethyl 4-amino-4-ethoxybutanoate .
Scientific Research Applications
Ethyl 4-ethoxy-4-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-4-iminobutanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Substituent Variations in Ethyl Butanoate Derivatives
Ethyl 4-ethoxy-4-iminobutanoate shares a core ethyl butanoate structure with several analogues but differs in substituents and functional groups. Key comparisons include:
Structural Insights :
- Imino vs. Imines are typically more reactive toward electrophiles compared to ketones.
- Aromatic vs. Aliphatic Substituents : Compounds like 4f and 4s/4t incorporate aromatic rings (fluorophenyl, methoxyphenyl), enhancing π-π stacking interactions, whereas the target compound lacks aromaticity.
- Synthesis Complexity : Multi-step syntheses are required for derivatives like 4f (condensation, hydrogenation) and 4s (Pd/C-catalyzed hydrogenation) , whereas the target compound’s synthesis route is unspecified in the evidence.
Functional Group Impact on Physicochemical Properties
- Collision Cross-Section: The target compound’s predicted collision cross-section (139.4 Ų for [M+H]⁺) is smaller than that of bulkier analogues like 4f (C₂₀H₂₁FNO₃), suggesting lower steric hindrance in mass spectrometry applications.
- Solubility: The presence of polar groups (e.g., methoxy in 4f , imino in the target compound) likely improves water solubility compared to nonpolar derivatives like Ethyl 4-[ethyl(phenyl)amino]butanoate .
- Thermal Stability : Imine-containing compounds are generally less stable than amides or esters due to hydrolytic sensitivity, which may limit the target compound’s applications under acidic/aqueous conditions.
Biological Activity
Ethyl 4-ethoxy-4-iminobutanoate (CAS Number: 408533-50-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C₈H₁₅NO₃
Molecular Weight : 173.21 g/mol
Structure : The compound features an ethoxy group and an imino group, which are critical for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further anticancer drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted on a series of derivatives similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing promising results comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Derivative A | 16 | Escherichia coli |
| Derivative B | 64 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro cytotoxicity tests were performed using various cancer cell lines, including HeLa and MCF-7. The results indicated that this compound exhibited selective cytotoxicity.
The IC₅₀ values suggest that the compound has a moderate cytotoxic effect, warranting further investigation into its mechanism of action.
The proposed mechanism of action involves the inhibition of specific metabolic enzymes that are crucial for cell survival. This inhibition leads to apoptosis in cancer cells, as evidenced by increased levels of caspase activity in treated cells.
Case Studies
- Case Study on Anticancer Properties : A recent study explored the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups.
- In Vivo Toxicity Assessment : Long-term toxicity studies revealed that at lower doses, the compound exhibited minimal adverse effects on liver and kidney functions in animal models, indicating its potential safety profile for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
